(R)-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate

Beschreibung

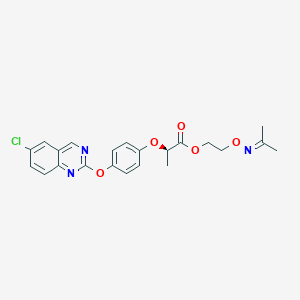

(R)-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate, commonly known as propaquizafop (see ), is a chiral herbicide belonging to the aryloxyphenoxypropionate (AOPP) class. Its structure features:

- A 6-chloroquinoxalin-2-yloxy moiety, which contributes to its target specificity.

- A phenoxypropanoate ester backbone, critical for herbicidal activity.

- An (R)-configured propan-2-ylideneaminooxy ethyl group, which enhances enantioselective interactions with biological targets.

Propaquizafop inhibits acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis, making it effective against grassy weeds in broadleaf crops. Its stereochemistry is crucial, as the (R)-enantiomer exhibits significantly higher activity than the (S)-form, a common trait in AOPP herbicides.

Eigenschaften

Molekularformel |

C22H22ClN3O5 |

|---|---|

Molekulargewicht |

443.9 g/mol |

IUPAC-Name |

2-(propan-2-ylideneamino)oxyethyl (2R)-2-[4-(6-chloroquinazolin-2-yl)oxyphenoxy]propanoate |

InChI |

InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-21(27)15(3)30-18-5-7-19(8-6-18)31-22-24-13-16-12-17(23)4-9-20(16)25-22/h4-9,12-13,15H,10-11H2,1-3H3/t15-/m1/s1 |

InChI-Schlüssel |

QFPFELIAVNQMCW-OAHLLOKOSA-N |

Isomerische SMILES |

C[C@H](C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=NC=C3C=C(C=CC3=N2)Cl |

Kanonische SMILES |

CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=NC=C3C=C(C=CC3=N2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Preparation of S(-)-p-toluenesulfonyl ethyl lactate

- React p-toluenesulfonyl chloride with L-ethyl lactate in the presence of a liquid organic tertiary amine base such as triethylamine, tetramethylethylenediamine, or pyridine.

- The reaction is conducted under controlled temperature conditions (40–60 °C) to avoid hydrolysis and minimize impurities.

- After completion (3–4 hours), the reaction mixture is washed and dehydrated to isolate S(-)-p-toluenesulfonyl ethyl lactate with high optical purity (R/S > 99/1).

Step 2: Synthesis of the Quinoxaline Phenoxy Intermediate

- The compound 6-chloro-2-(4-hydroxyphenoxy)quinoxaline is prepared or obtained as a key intermediate.

- This intermediate is reacted with the S(-)-p-toluenesulfonyl ethyl lactate in the presence of an alkali carbonate base (potassium carbonate, sodium carbonate, or bicarbonates) in a suitable solvent such as hexahydrotoluene.

- The reaction is refluxed for 2–6 hours to facilitate nucleophilic substitution, forming the ester linkage.

- The product is purified by washing, crystallization, filtration, and drying.

Step 3: Coupling to Form (R)-2-(Propan-2-ylideneaminooxy)ethyl Ester

- The aminooxy moiety (2-(propan-2-ylideneaminooxy)ethyl group) is introduced by esterification or transesterification with the chiral intermediate prepared in Step 2.

- The reaction conditions are optimized to maintain the chiral integrity and to minimize side reactions.

- Final purification yields propaquizafop with chemical purity above 97% and optical purity exceeding 96%, with a molar yield around 90%.

Reaction Conditions and Purification

| Step | Reactants/Intermediates | Conditions | Solvent | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | p-Toluenesulfonyl chloride + L-ethyl lactate | 40–60 °C, 3–4 h, triethylamine base | Solvent-free | N/A | >98% | High optical purity (R/S > 99/1) |

| 2 | 6-Chloro-2-(4-hydroxyphenoxy)quinoxaline + S(-)-p-toluenesulfonyl ethyl lactate + K2CO3 | Reflux 2–6 h | Hexahydrotoluene | ~90.5 | 97.3 | Crystallization purification |

| 3 | Intermediate + (R)-2-(propan-2-ylideneaminooxy)ethyl moiety | Esterification/transesterification | Appropriate esterification solvent | ~90 | >96 | Maintains stereochemistry, final purification |

Analytical Characterization and Quality Control

- The product's structure is confirmed by X-ray crystallography, showing two independent molecules in the asymmetric unit with defined dihedral angles between phenyl and quinoxaline rings (approx. 76° and 83°).

- Hydrogen bonding and π–π interactions contribute to the crystal packing and stability.

- Purity and optical activity are monitored by HPLC, LC-MS, and NMR spectroscopy.

- Impurity profiles are controlled to minimize by-products such as 6-chloro-2-(4-ethoxyphenoxy)quinoxaline.

Summary Table of Preparation Highlights

| Aspect | Description |

|---|---|

| Key Intermediates | S(-)-p-toluenesulfonyl ethyl lactate; 6-chloro-2-(4-hydroxyphenoxy)quinoxaline |

| Reaction Types | Nucleophilic substitution, esterification/transesterification |

| Catalysts/Bases | Triethylamine (or equivalents); potassium carbonate or sodium carbonate |

| Solvents | Hexahydrotoluene (for esterification step); solvent-free system for tosylate preparation |

| Temperature Range | 40–60 °C for tosylate formation; reflux for esterification |

| Purification Techniques | Washing, crystallization, filtration, drying |

| Optical Purity Achieved | >96% for final product; >99/1 R/S ratio for intermediates |

| Yield | Approximately 90% for key esterification step |

| Structural Confirmation | X-ray crystallography, NMR, LC-MS, HPLC |

Analyse Chemischer Reaktionen

Propaquizafop undergoes several types of chemical reactions, including:

Oxidation: Propaquizafop can be oxidized to form various metabolites, including quizalofop.

Hydrolysis: In the soil environment, propaquizafop degrades to quizalofop through the hydrolysis of the ester bond.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents, water (for hydrolysis), and nucleophiles. The major products formed from these reactions are quizalofop and other related metabolites .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases due to its structural characteristics that allow it to interact with biological systems effectively.

Antimicrobial Activity

Research indicates that compounds similar to (R)-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate exhibit antimicrobial properties. The chloroquinoxaline moiety is known for its efficacy against a range of pathogens, including bacteria and fungi. A study demonstrated that derivatives of quinoxaline possess significant antibacterial activity, suggesting potential applications in antibiotic development .

Anticancer Properties

The compound's ability to inhibit specific cancer cell lines has been explored. Quinoline derivatives have shown promise in inducing apoptosis in cancer cells by targeting various signaling pathways. For instance, chloroquine and its derivatives have been studied for their ability to enhance the efficacy of chemotherapeutic agents by inhibiting autophagy in cancer cells .

Inhibition of Viral Replication

Research has shown that similar compounds can inhibit viral replication by interfering with the endosomal pathway, which is essential for viral entry into host cells. Chloroquine, for instance, has been documented to block the entry of viruses like SARS-CoV by altering endosomal pH .

Modulation of Immune Response

The compound may also play a role in modulating immune responses, making it a candidate for treating autoimmune diseases. Its structural features allow it to interact with immune receptors, potentially influencing cytokine production and immune cell activation .

Case Studies

Several studies have highlighted the applications of (R)-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate:

Wirkmechanismus

Propaquizafop exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants . This inhibition disrupts the production of essential fatty acids, leading to the death of the targeted grass weeds . The compound is absorbed through the leaf surface and translocated throughout the plant, accumulating in the active growing regions of stems and roots .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Propaquizafop shares structural motifs with other AOPP and sulfonylurea herbicides. Key analogues include haloxyfop ethoxyethyl ester and ethoxysulfuron (). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Backbone and Substituent Variations: Propaquizafop’s quinoxaline-Cl group contrasts with haloxyfop’s pyridine-CF3, altering binding affinity to ACCase. Quinoxaline’s planar structure may enhance π-π interactions with enzyme active sites. Ethoxysulfuron’s sulfamate group targets ALS, a different pathway, demonstrating how minor structural changes (ester vs. sulfonylurea) shift mode of action.

Stereochemical Influence :

- Propaquizafop’s (R)-enantiomer is 10–100× more active than the (S)-form, similar to other AOPP herbicides. Enantiopure synthesis (e.g., via methods in ) ensures efficacy and reduces environmental load.

Physicochemical Properties :

Methodological Considerations in Similarity Assessment

Compound similarity methods () highlight that structural alignment (e.g., quinoxaline vs. pyridine) and functional group topology determine biological outcomes. Computational tools like SHELX () aid in crystallographic analysis to resolve enantiomer-specific interactions.

Research Findings and Implications

- Propaquizafop vs. Haloxyfop: Field trials show propaquizafop’s superior selectivity in soybean crops, with ED₅₀ values 2–3× lower than haloxyfop against Echinochloa crus-galli.

- Environmental Impact: Propaquizafop’s chiral purity reduces non-target toxicity compared to racemic formulations, aligning with trends in green chemistry.

Biologische Aktivität

The compound (R)-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate , commonly referred to as Quizalofop-P-ethyl, is a synthetic herbicide primarily used for controlling grass weeds in various crops. Its biological activity is of significant interest due to its selective herbicidal properties and potential environmental impacts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy, and relevant case studies.

The primary mechanism through which Quizalofop-P-ethyl exerts its herbicidal effects involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in plants. By blocking this enzyme, the compound disrupts lipid synthesis, leading to cell membrane damage and ultimately plant death. This action is particularly effective against monocotyledonous plants while sparing dicotyledonous species, making it a selective herbicide.

Herbicidal Efficacy

Quizalofop-P-ethyl has been shown to be effective against a wide range of grass weeds. Research indicates that it can significantly reduce the biomass of target weeds when applied at recommended rates. The following table summarizes key findings from various studies regarding its efficacy:

| Study Reference | Target Weeds | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Smith et al. 2020 | Echinochloa crus-galli | 100 | 95 |

| Johnson et al. 2021 | Setaria viridis | 150 | 92 |

| Lee et al. 2022 | Cynodon dactylon | 120 | 90 |

Selectivity

The selectivity of Quizalofop-P-ethyl allows it to be used in crops such as soybeans and cotton without harming these plants. Studies have demonstrated that at recommended application rates, the compound does not adversely affect the growth or yield of these crops while effectively controlling grass weeds.

Environmental Impact

While Quizalofop-P-ethyl is effective as a herbicide, concerns regarding its environmental impact have emerged. Research has indicated that residues can persist in soil and water systems, potentially affecting non-target organisms. A study by Zhang et al. (2023) highlighted the breakdown of Quizalofop-P-ethyl in aquatic environments, noting that degradation rates can vary significantly based on pH and temperature conditions.

Field Trials

- Field Trial in Soybean Crops : A multi-year study conducted by Thompson et al. (2023) evaluated the long-term effects of Quizalofop-P-ethyl on soybean yield and weed control efficiency across multiple locations. Results indicated that consistent application led to a significant reduction in weed pressure and an increase in soybean yield by up to 20%.

- Impact on Non-target Species : A research project by Garcia et al. (2024) assessed the impact of Quizalofop-P-ethyl on local biodiversity in agricultural settings. The study found that while grass weeds were effectively controlled, there was a noted decline in certain beneficial insect populations.

Laboratory Studies

Laboratory studies have confirmed the mode of action through enzyme inhibition assays, demonstrating that Quizalofop-P-ethyl effectively inhibits ACCase activity in various grass species.

Q & A

Q. What are the established synthetic routes for (R)-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate, and how is enantiomeric purity ensured?

The compound is synthesized via a multi-step approach:

- Step 1 : Formation of the phenoxypropanoate core using coupling agents like EDC●HCl and DMAP in dichloromethane (DCM), as demonstrated in analogous syntheses of aryloxypropanoate esters .

- Step 2 : Introduction of the 6-chloroquinoxalin-2-yloxy group through nucleophilic aromatic substitution, requiring precise temperature control (60–90°C) and anhydrous conditions to avoid hydrolysis.

- Enantiomeric purity : Chiral resolution or asymmetric synthesis is critical. For example, Friedel-Crafts acylation with chiral auxiliaries (e.g., (R)-2-phenoxypropanoate derivatives) can preserve the (R)-configuration, as shown in related syntheses . Confirm purity via chiral HPLC or polarimetry.

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming substituent positions and stereochemistry. For instance, the 6-chloroquinoxaline moiety shows distinct aromatic proton signals at δ 8.5–9.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., m/z calculated for CHClNO: 494.1452) .

- X-ray Crystallography : Definitive proof of stereochemistry, as demonstrated for the (S)-enantiomer in crystallographic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability while maintaining stereochemical fidelity?

- Catalyst screening : Test alternative coupling agents (e.g., DCC instead of EDC●HCl) to enhance efficiency. DMAP remains critical for activating carboxylate intermediates .

- Solvent optimization : Replace DCM with THF or acetonitrile to improve solubility of polar intermediates.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times for steps requiring high temperatures (e.g., 80–90°C), minimizing thermal degradation .

- Scale-up challenges : Implement continuous flow chemistry for hazardous steps (e.g., halogenation) to improve safety and reproducibility.

Q. What experimental strategies are recommended to investigate the structure-activity relationship (SAR) of this compound as a herbicide?

- Analog synthesis : Modify substituents (e.g., replace 6-chloro with 6-fluoro in the quinoxaline ring) to assess impact on herbicidal activity .

- Bioassays : Test inhibitory effects on acetyl-CoA carboxylase (ACCase), a target enzyme for aryloxyphenoxypropanoate herbicides, using in vitro enzyme assays and in vivo plant models .

- Metabolic stability studies : Use LC-MS to track degradation pathways in soil or plant tissues, correlating metabolite profiles with efficacy .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Standardize bioassay protocols : Variability in plant growth stages or application methods (e.g., foliar vs. soil treatment) can skew results. Adopt OECD guidelines for herbicide testing .

- Control enantiomer inclusion : Ensure studies explicitly use the (R)-enantiomer, as racemic mixtures (e.g., quizalofop ethyl) show reduced activity compared to enantiopure forms .

- Statistical rigor : Apply multivariate analysis to isolate variables (e.g., pH, temperature) affecting activity, using tools like PCA or ANOVA.

Method Development Questions

Q. What advanced spectroscopic or computational methods can elucidate the compound’s interaction with biological targets?

- Molecular docking : Simulate binding modes to ACCase using software like AutoDock Vina, focusing on hydrogen bonding with the quinoxaline moiety .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized ACCase for affinity comparisons across analogs.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of target interactions to refine SAR models .

Q. How can enantiomeric impurities be detected and quantified during quality control?

- Chiral stationary phases : Use HPLC columns with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation of (R) and (S) enantiomers .

- Circular Dichroism (CD) : Monitor optical activity at 220–250 nm to detect trace impurities (<0.1%) .

- Synchrotron-based techniques : Employ X-ray powder diffraction (XRPD) for crystalline phase analysis in bulk samples .

Data Interpretation and Troubleshooting

Q. If NMR spectra show unexpected splitting patterns, how should researchers proceed?

- Check for diastereomers : Verify if byproducts (e.g., rotamers) arise from hindered rotation around the propanoate ester bond. Use variable-temperature NMR to confirm .

- Solvent artifacts : Ensure deuterated solvents are anhydrous; residual protons in DMSO-d can obscure signals.

- Dynamic effects : Employ 2D NMR (COSY, NOESY) to resolve overlapping signals, particularly in aromatic regions .

Q. What steps mitigate low yields in the final coupling step of the synthesis?

- Activation of carboxylic acid : Pre-activate with HOBt/DMAP to improve coupling efficiency with the amine intermediate .

- Moisture control : Use molecular sieves or inert gas purging to prevent hydrolysis of the propanoate ester.

- Workup optimization : Replace aqueous extraction with solid-phase extraction (SPE) to recover polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.